Nle-Arg-Phe-NH2 (acetate)
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Overview
Description
Nle-Arg-Phe-NH2 (acetate) is a tripeptide compound, typically found in the form of acetate. It is composed of three amino acids: norleucine (Nle), arginine (Arg), and phenylalanine (Phe), with an amide group at the C-terminus. This compound is often used in scientific research due to its biological activity and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nle-Arg-Phe-NH2 (acetate) involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid (Phe) to a solid resin. Subsequent amino acids (Arg and Nle) are added sequentially through coupling reactions. Each coupling step is followed by deprotection to remove protecting groups from the amino acids, allowing the next amino acid to be added. The final product is cleaved from the resin and purified .
Industrial Production Methods
Industrial production of Nle-Arg-Phe-NH2 (acetate) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves the same steps of coupling, deprotection, and cleavage, but with optimized conditions to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Nle-Arg-Phe-NH2 (acetate) can undergo various chemical reactions, including:
Oxidation: The arginine residue can be oxidized to form citrulline.
Reduction: Reduction reactions can modify the peptide bonds or side chains.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various amino acid derivatives and protecting groups
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of arginine can produce citrulline, while substitution reactions can yield modified peptides with different biological activities .
Scientific Research Applications
Nle-Arg-Phe-NH2 (acetate) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cellular signaling and muscle contraction.
Medicine: Explored for potential therapeutic applications, such as in the treatment of parasitic infections.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
The mechanism of action of Nle-Arg-Phe-NH2 (acetate) involves its interaction with specific molecular targets, such as receptors and enzymes. For example, it has been shown to contract muscle fibers by interacting with receptors on the muscle cells. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Nle-Arg-Phe-NH2 (acetate) can be compared with other similar tripeptides, such as:
Phe-Met-Arg-Phe-NH2 (FMRFa): A related peptide with similar biological activity but different amino acid composition.
FE200041 (d-Phe-d-Phe-d-Nle-d-Arg-NH2): A synthetic analog with modifications to enhance its activity and selectivity
These comparisons highlight the unique properties of Nle-Arg-Phe-NH2 (acetate), such as its specific amino acid sequence and biological activity, which make it valuable for various research applications .
Properties
Molecular Formula |
C25H43N7O7 |
---|---|
Molecular Weight |
553.7 g/mol |
IUPAC Name |
acetic acid;(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]hexanamide |
InChI |
InChI=1S/C21H35N7O3.2C2H4O2/c1-2-3-10-15(22)19(30)27-16(11-7-12-26-21(24)25)20(31)28-17(18(23)29)13-14-8-5-4-6-9-14;2*1-2(3)4/h4-6,8-9,15-17H,2-3,7,10-13,22H2,1H3,(H2,23,29)(H,27,30)(H,28,31)(H4,24,25,26);2*1H3,(H,3,4)/t15-,16-,17-;;/m0../s1 |
InChI Key |
JLAVWMIXXPOTHL-ZQGHYHNTSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)N.CC(=O)O.CC(=O)O |
Canonical SMILES |
CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)N.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
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